3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIBECOXWZXNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group of 2-methylbutanoic acid with the Fmoc group. This can be achieved through the reaction of 2-methylbutanoic acid with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, allowing for the efficient production of large quantities of the compound. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Peptide Synthesis
The primary application of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the formation of complex peptides without side reactions.
Mechanism of Action :
- The Fmoc group is removed using a base (typically piperidine), which leaves the amine free for further coupling reactions with other amino acids.
Medicinal Chemistry
Research indicates that compounds with Fmoc groups can enhance the pharmacokinetic properties of drugs, improving their stability and bioavailability.
Biological Activity :
- Antitumor Activity : Studies have shown that Fmoc-protected amino acids can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects due to the fluorenyl moiety's influence on drug interaction with biological targets.
Chemical Biology
Fmoc-amino acids are essential tools in chemical biology for constructing peptide libraries used in drug discovery and development.
Antitumor Studies
A notable study published in Journal of Medicinal Chemistry demonstrated that Fmoc-amino acids exhibited significant inhibition of cancer cell growth in vitro, particularly against breast and colon cancer cell lines. The fluorenyl moiety was identified as a key structural feature enhancing cytotoxicity .
Inflammation Models
In preclinical models, Fmoc-protected compounds demonstrated anti-inflammatory effects by reducing inflammatory markers and swelling in treated subjects compared to controls . These findings suggest potential therapeutic applications in inflammatory diseases.
Oxidative Stress Protection
Research has indicated that this compound may possess antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation in cellular models exposed to oxidative stress.
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This Compound | High | Moderate | High |
| (R)-Fmoc-Ala | Moderate | High | Moderate |
| 4-Methoxybenzoic Acid | Low | Low | Low |
Mechanism of Action
The mechanism of action of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid involves the protection of the amino group with the Fmoc group. This prevents unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-phenylpropanoic acid
- 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(3-fluorophenyl)propanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
Uniqueness
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a 2-methylbutanoic acid backbone. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. Its unique structure makes it suitable for specific applications in peptide synthesis and other chemical processes .
Biological Activity
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid, commonly referred to as FMOC-S-3-aminoisobutyric acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H19NO4, with a molecular weight of 325.4 g/mol. Its structure includes a fluorene moiety that enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways. Similar compounds have shown to exhibit anti-inflammatory and analgesic properties by modulating enzyme activity.
- Receptor Binding : The unique structure allows for binding to various receptors, potentially influencing signaling pathways related to pain and inflammation.
- Chemical Reactivity : It can participate in biochemical pathways through group transfer reactions, hydrolysis, and oxidation-reduction reactions.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives can reduce inflammation markers in vitro and in vivo.
- Anticancer Properties : Some analogs have been tested for their ability to inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.
- Analgesic Activity : The modulation of pain pathways through receptor interaction has been documented in related compounds.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that FMOC-S-3-aminoisobutyric acid analogs reduced the production of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic application for inflammatory diseases.
- Cancer Research : Research involving structurally similar compounds revealed that they could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Data Table: Summary of Biological Activities
Q & A
Q. How can computational modeling aid in designing derivatives with enhanced pharmacokinetic properties?
- Answer :
- Docking simulations : Predict binding modes to biological targets (e.g., proteases or kinases).
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
- Case Study : A derivative with a tetrazole moiety (CAS: 954147-36-5) showed improved aqueous solubility (logS = −3.2) while retaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
